Ethyl 2-cyano-2-(isoquinolin-4-yl)acetate

Description

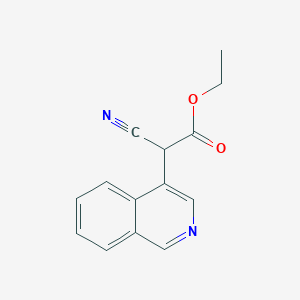

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-cyano-2-isoquinolin-4-ylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-2-18-14(17)12(7-15)13-9-16-8-10-5-3-4-6-11(10)13/h3-6,8-9,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKMXXMRJZAELC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C1=CN=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60556457 | |

| Record name | Ethyl cyano(isoquinolin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60556457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117646-39-6 | |

| Record name | Ethyl cyano(isoquinolin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60556457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathways for Ethyl 2 Cyano 2 Isoquinolin 4 Yl Acetate

Direct Synthesis Approaches to Ethyl 2-cyano-2-(isoquinolin-4-yl)acetate from Precursors

Direct synthesis methods provide a foundational approach to constructing the target molecule. A primary strategy involves the nucleophilic substitution of a suitable isoquinoline (B145761) precursor. In this approach, a 4-halo-isoquinoline, such as 4-bromo-isoquinoline or 4-chloro-isoquinoline, is reacted with the enolate of ethyl cyanoacetate (B8463686). The reaction is typically facilitated by a base, which deprotonates the active methylene (B1212753) group of ethyl cyanoacetate, forming a potent nucleophile that subsequently displaces the halide on the isoquinoline ring.

Another viable direct method is the Knoevenagel condensation. wikipedia.orgjmcs.org.mxorganic-chemistry.orgeurjchem.comarkat-usa.orgresearchgate.net This reaction would involve the condensation of isoquinoline-4-carbaldehyde (B1337463) with ethyl cyanoacetate. wikipedia.orgjmcs.org.mxorganic-chemistry.orgeurjchem.comarkat-usa.orgresearchgate.net The initial product is an unsaturated intermediate, ethyl 2-cyano-3-(isoquinolin-4-yl)acrylate, which can then be reduced to the target saturated compound, this compound. The choice of base and reaction conditions is critical to optimize the yield and purity of the condensation product. jmcs.org.mxorganic-chemistry.org

Catalytic Strategies in the Preparation of this compound

Catalysis offers powerful tools for the synthesis of complex molecules like this compound, often providing milder reaction conditions and higher yields.

Homogeneous Catalysis in this compound Synthesis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is exemplified by palladium-catalyzed cross-coupling reactions. organic-chemistry.orgrsc.orgmdpi.comrsc.orgresearchgate.net These methods are highly effective for forming the crucial carbon-carbon bond between the isoquinoline core and the cyanoacetate moiety. For instance, a palladium catalyst with appropriate ligands can facilitate the α-arylation of ethyl cyanoacetate with a 4-halo-isoquinoline. organic-chemistry.orgresearchgate.net The selection of the ligand and base is crucial for the success of these transformations, influencing both catalytic activity and selectivity. organic-chemistry.org

Heterogeneous Catalysis in this compound Synthesis

Heterogeneous catalysis provides advantages in catalyst recovery and reusability. In the context of synthesizing precursors for this compound, solid-supported catalysts are particularly relevant for reactions like the Knoevenagel condensation. Research has demonstrated the use of sulfonic acid-functionalized silica (B1680970) (SBA-Pr-SO3H) as an efficient, environmentally benign, and reusable catalyst for the condensation of aldehydes with ethyl cyanoacetate. eurjchem.com Such a catalyst could be applied to the reaction between isoquinoline-4-carbaldehyde and ethyl cyanoacetate, simplifying product purification and making the process more sustainable. eurjchem.com

| Catalyst System | Aldehyde | Active Methylene Compound | Conditions | Yield | Reference |

| SBA-Pr-SO3H | Isatin | Ethyl Cyanoacetate | Water, Reflux | 92% | eurjchem.com |

| Triphenylphosphine | Various Aromatic/Aliphatic Aldehydes | Ethyl Cyanoacetate | Solvent-free, 60-65 °C or MW | 88-98% | organic-chemistry.org |

| DIPEAc | Various Aromatic Aldehydes | Ethyl Cyanoacetate | Neat, 60 °C | 88-96% | jmcs.org.mx |

Table 1: Examples of Catalytic Knoevenagel Condensation for the Synthesis of Ethyl Cyanoacrylate Derivatives. This table is based on data for analogous reactions and illustrates potential conditions for the synthesis of the precursor to this compound.

Palladium-Catalyzed Cross-Coupling Reactions Involving this compound Precursors

Palladium-catalyzed cross-coupling reactions stand out as a premier method for C-C bond formation in modern organic synthesis. rsc.orgmdpi.comrsc.org The α-arylation of ester enolates is a particularly powerful strategy. organic-chemistry.orgrsc.orgresearchgate.net One sophisticated approach involves the palladium-catalyzed coupling of the enolate of a cyanoacetate ester, such as tert-butyl cyanoacetate, with an ortho-functionalized aryl halide. rsc.org This reaction forms a key intermediate which can then undergo cyclization with a source of ammonia (B1221849) to construct the isoquinoline ring system regioselectively. rsc.orgrsc.org This methodology allows for the synthesis of highly functionalized isoquinolines that might be difficult to access through classical methods. rsc.org

| Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature | Yield | Reference |

| o-Bromoanisole | Ethyl Cyanoacetate | Pd(dba)₂ / tBu₃PHBF₄ | Na₃PO₄ | Toluene | 70 °C | 60% | researchgate.net |

| Aryl Bromides | Ethyl Cyanoacetate | [(allyl)PdCl]₂ / Ligand | Na₃PO₄ | Toluene | 70 °C | High Yields | organic-chemistry.org |

Table 2: Representative Palladium-Catalyzed α-Arylation Reactions of Ethyl Cyanoacetate. This data highlights typical conditions that could be adapted for the synthesis of the target molecule or its immediate precursors.

Copper-Catalyzed Reactions for Isoquinoline-Substituted Cyanoacetates

Copper-catalyzed reactions offer a cost-effective and efficient alternative for the synthesis of isoquinoline derivatives. acs.orgnih.gov These reactions are versatile and can be used to construct the isoquinoline ring itself or to functionalize a pre-existing isoquinoline core. For instance, copper-catalyzed domino reactions can be employed, where a sequence of reactions occurs in a single pot to build complex molecular architectures. acs.org A potential application for the synthesis of the target compound could involve a copper-catalyzed coupling of a 4-halo-isoquinoline with the ethyl cyanoacetate enolate, analogous to the palladium-catalyzed variants but with a more economical metal catalyst.

Multi-Component Reactions (MCRs) Towards this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single operation to form a complex product, thereby increasing atom economy and reducing waste. nih.govnih.goviau.irrsc.org While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied to design a plausible pathway. For example, a variation of the Friedländer annulation, a known MCR for quinoline (B57606) synthesis, could potentially be adapted. nih.gov A hypothetical MCR could involve the reaction of a suitably substituted 2-aminobenzaldehyde (B1207257) or a related precursor with ethyl cyanoacetate and another component to construct the isoquinoline ring and introduce the desired side chain in a convergent manner. nih.goviau.ir The versatility of MCRs makes them a promising area for developing novel and efficient routes to diverse isoquinoline scaffolds. rsc.org

Green Chemistry Principles in the Synthesis of this compound

There is no literature available that applies green chemistry principles specifically to the synthesis of this compound. While the Knoevenagel condensation, a probable reaction for its synthesis, has been extensively studied under various green conditions for other substrates, these findings cannot be directly attributed to the target compound without specific experimental validation. bohrium.comiosrjournals.orgfrontiersin.org

Solvent-Free Synthetic Routes for this compound

No solvent-free synthetic routes for this compound have been reported in the scientific literature. General solvent-free Knoevenagel condensations, often utilizing microwave irradiation or solid-supported catalysts, are known for other aldehydes but not for isoquinoline-4-carbaldehyde. mdpi.comnih.gov

Aqueous Media Synthesis of this compound

There are no published methods for the synthesis of this compound in aqueous media. Although water is considered a green solvent for some Knoevenagel condensations bas.bgresearchgate.net, its application for the synthesis of this specific isoquinoline derivative has not been documented.

Microwave-Assisted Synthesis of this compound

No studies have been found that describe the microwave-assisted synthesis of this compound. While microwave-assisted Knoevenagel condensations are known to be efficient, reducing reaction times and improving yields for various aromatic aldehydes frontiersin.orgmdpi.comoatext.com, there is no specific data for the reaction involving isoquinoline-4-carbaldehyde and ethyl 2-cyanoacetate.

Atom Economy Maximization in this compound Synthesis

A discussion on maximizing atom economy for the synthesis of this compound is purely hypothetical without established synthetic routes. The Knoevenagel condensation itself is an atom-economical reaction, producing only water as a byproduct. wikipedia.orgslideshare.net However, without specific reaction conditions and yield data for the target compound, a detailed analysis of atom economy is not possible.

Mechanistic Elucidation of Reaction Pathways Leading to this compound

There is no mechanistic elucidation for reaction pathways leading specifically to this compound in the literature. The general mechanism for the Knoevenagel condensation is well-understood, typically proceeding through the formation of an enolate from the active methylene compound, which then undergoes a nucleophilic addition to the aldehyde, followed by dehydration. organic-chemistry.orgsigmaaldrich.comacs.org In reactions catalyzed by amines like piperidine (B6355638), the formation of an intermediate iminium ion can also be a key step. acs.org However, a specific study on the kinetics and intermediates for the isoquinoline-4-carbaldehyde substrate is not available.

Stereoselective and Asymmetric Synthesis Approaches Involving this compound

No literature exists on the stereoselective or asymmetric synthesis of this compound. The structure of this compound contains a chiral center at the alpha-carbon. A potential asymmetric synthesis would likely involve the enantioselective reduction of a precursor, such as ethyl 2-cyano-3-(isoquinolin-4-yl)acrylate. However, since the synthesis of this precursor itself is not documented, no methods for its asymmetric reduction to the target compound have been reported.

Due to the absence of specific research on this compound, the generation of a detailed and scientifically accurate article as per the provided outline is not possible.

Chemical Reactivity and Derivatization Studies of Ethyl 2 Cyano 2 Isoquinolin 4 Yl Acetate

Reactions at the Active Methylene (B1212753) Group of Ethyl 2-cyano-2-(isoquinolin-4-yl)acetate

The carbon atom situated between the electron-withdrawing cyano and ester groups is known as an active methylene group. The protons attached to this carbon are acidic and can be readily removed by a base, forming a stabilized carbanion. This carbanion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.orgsigmaaldrich.com While specific studies on this compound are not prevalent, the reactivity of analogous α-cyanoacetates is well-documented. organic-chemistry.orgresearchgate.net In a typical reaction, the active methylene group of this compound would be deprotonated by a weak base, such as piperidine (B6355638) or an amine, to form a nucleophilic enolate. This enolate would then attack the carbonyl carbon of an aldehyde or ketone. Subsequent dehydration would yield an α,β-unsaturated product. periodikos.com.br

The reaction with various aldehydes would lead to a range of substituted alkenes, which are valuable intermediates in organic synthesis. The general scheme for this reaction is as follows:

Table 1: Representative Knoevenagel Condensation Reactions The following table illustrates the expected products from the Knoevenagel condensation of this compound with various aldehydes, based on the known reactivity of similar compounds.

| Aldehyde Reactant | Catalyst | Expected Product |

| Benzaldehyde | Piperidine | Ethyl 2-cyano-3-phenyl-2-(isoquinolin-4-yl)propenoate |

| 4-Nitrobenzaldehyde | Triethylamine | Ethyl 2-cyano-2-(isoquinolin-4-yl)-3-(4-nitrophenyl)propenoate |

| Cinnamaldehyde | Ammonium (B1175870) acetate (B1210297) | Ethyl 2-cyano-2-(isoquinolin-4-yl)-5-phenylpenta-2,4-dienoate |

Michael Addition Reactions

The Michael addition is the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com The carbanion generated from this compound can act as a Michael donor. This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds and their derivatives. In a typical Michael addition, the stabilized enolate of this compound would add to the β-carbon of a Michael acceptor, such as an α,β-unsaturated ketone, ester, or nitrile. nih.gov

This reaction would result in the formation of a new carbon-carbon bond and a product with a more complex carbon skeleton.

Table 2: Representative Michael Addition Reactions The following table illustrates the expected products from the Michael addition of this compound to various Michael acceptors, based on established principles.

| Michael Acceptor | Base | Expected Product |

| Methyl vinyl ketone | Sodium ethoxide | Ethyl 4-acetyl-2-cyano-2-(isoquinolin-4-yl)butanoate |

| Acrylonitrile | Potassium tert-butoxide | Ethyl 4-cyano-2-(isoquinolin-4-yl)butanenitrile |

| Diethyl fumarate | DBU | Diethyl 2-(1-cyano-1-(ethoxycarbonyl)methyl-isoquinolin-4-yl)succinate |

Alkylation and Acylation Reactions

The nucleophilic carbanion of this compound can also undergo alkylation and acylation reactions. libretexts.org In an alkylation reaction, the carbanion displaces a halide or other leaving group from an alkyl halide in an SN2 reaction. This results in the formation of a new carbon-carbon single bond and the introduction of an alkyl group at the α-position. thieme-connect.de

Acylation involves the reaction of the enolate with an acylating agent, such as an acid chloride or anhydride. This reaction introduces an acyl group at the α-position, leading to the formation of a β-ketoester derivative.

Table 3: Representative Alkylation and Acylation Reactions The following table illustrates the expected products from the alkylation and acylation of this compound, based on the reactivity of analogous compounds.

| Reagent | Base | Expected Product |

| Methyl iodide (Alkylation) | Sodium hydride | Ethyl 2-cyano-2-(isoquinolin-4-yl)propanoate |

| Benzyl bromide (Alkylation) | LDA | Ethyl 2-cyano-2-(isoquinolin-4-yl)-3-phenylpropanoate |

| Acetyl chloride (Acylation) | Pyridine (B92270) | Ethyl 2-cyano-3-oxo-2-(isoquinolin-4-yl)butanoate |

Transformations Involving the Cyano Group of this compound

The cyano group is a versatile functional group that can be transformed into a variety of other functionalities, including carboxylic acids and amines.

The hydrolysis of nitriles is a common method for the preparation of carboxylic acids. libretexts.org This reaction can be carried out under either acidic or basic conditions. chadsprep.comquora.com In the case of this compound, hydrolysis would likely involve heating the compound with a strong acid, such as hydrochloric acid, or a strong base, such as sodium hydroxide (B78521). libretexts.org

Under acidic conditions, the cyano group would be hydrolyzed to a carboxylic acid, and the ester group would also be hydrolyzed, yielding 2-(isoquinolin-4-yl)malonic acid. Subsequent decarboxylation could lead to the formation of 2-(isoquinolin-4-yl)acetic acid. Under basic conditions, the reaction would yield the corresponding carboxylate salts.

Table 4: Expected Products of Cyano Group Hydrolysis

| Reaction Conditions | Intermediate Product | Final Product (after workup) |

| Acidic (e.g., HCl, H₂O, heat) | 2-(Isoquinolin-4-yl)malonic acid | 2-(Isoquinolin-4-yl)acetic acid |

| Basic (e.g., NaOH, H₂O, heat) | Sodium 2-(isoquinolin-4-yl)malonate | 2-(Isoquinolin-4-yl)malonic acid |

Reduction of the Cyano Moiety

The cyano group can be reduced to a primary amine using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. libretexts.org The reduction of the cyano group in this compound would likely also reduce the ester group, especially with a strong reducing agent like LiAlH₄. nih.gov

Selective reduction of the nitrile in the presence of the ester can be challenging but may be possible with specific reagents or under controlled conditions. The resulting aminomethyl derivative would be a valuable building block for the synthesis of other nitrogen-containing heterocycles.

Table 5: Expected Products of Cyano Group Reduction

| Reducing Agent | Expected Product |

| LiAlH₄ followed by H₂O workup | 2-(Aminomethyl)-2-(isoquinolin-4-yl)ethanol |

| Catalytic Hydrogenation (e.g., H₂, Raney Ni) | Ethyl 2-(aminomethyl)-2-(isoquinolin-4-yl)acetate (potential for ester reduction) |

Cycloaddition Reactions Incorporating the Cyano Group

The cyano group in this compound can participate as a dipolarophile in cycloaddition reactions, a common strategy for synthesizing five-membered heterocyclic rings. A prominent example is the [3+2] cycloaddition with azides to form tetrazoles. researchgate.netnih.gov Tetrazoles are considered bioisosteres of carboxylic acids and cis-amide groups, making this transformation significant in medicinal chemistry. researchgate.netbeilstein-journals.org

The reaction involves the 1,3-dipolar cycloaddition of an azide (B81097), such as sodium azide or trimethylsilyl (B98337) azide, across the carbon-nitrogen triple bond of the nitrile. nih.gov This reaction is a well-established method for the synthesis of 5-substituted-1H-tetrazoles. nih.govgoogle.com The process can be facilitated by various catalysts or conducted under thermal conditions.

While specific studies detailing the cycloaddition reactions of this compound are not extensively documented in readily available literature, the general reactivity of activated nitriles provides a strong basis for predicting its behavior. The electron-withdrawing nature of the adjacent ester and isoquinoline (B145761) groups enhances the electrophilicity of the cyano carbon, making it a suitable substrate for such transformations.

Table 1: General [3+2] Cycloaddition for Tetrazole Synthesis

| Reactants | Reagents/Conditions | Product Type |

|---|---|---|

| Activated Nitrile (R-CN) | Sodium Azide (NaN₃), Lewis Acid (e.g., ZnCl₂) or Trialkyltin Halide | 5-Substituted-1H-tetrazole |

Reactivity of the Ester Group of this compound

The ethyl ester group is a key site for functionalization, allowing for modification through several classical organic reactions.

Transesterification Reactions

Transesterification is the process of exchanging the ethyl group of the ester with another alcohol. This reaction is typically catalyzed by either an acid or a base. In an acid-catalyzed mechanism, the carbonyl oxygen is protonated, activating the carbonyl carbon towards nucleophilic attack by a different alcohol (R'-OH). In a base-catalyzed mechanism, a strong base generates an alkoxide from the new alcohol, which then attacks the ester carbonyl. The reaction is an equilibrium process, and is often driven to completion by using a large excess of the desired alcohol or by removing the ethanol (B145695) by-product.

Specific studies on the transesterification of this compound are not prevalent, but the general principles apply. The choice of catalyst and reaction conditions would need to be carefully selected to avoid side reactions involving the cyano or isoquinoline functionalities.

Hydrolysis and Saponification

Hydrolysis of the ester group converts it into a carboxylic acid, 2-cyano-2-(isoquinolin-4-yl)acetic acid. This transformation can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis : Heating the ester with a dilute aqueous acid, such as hydrochloric or sulfuric acid, leads to the formation of the corresponding carboxylic acid and ethanol. youtube.comlibretexts.org The reaction is reversible, and an excess of water is used to drive the equilibrium towards the products. libretexts.org The mechanism involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack by water. libretexts.org

Saponification (Base-Promoted Hydrolysis) : This is an irreversible process where the ester is treated with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solution. quimicaorganica.orgyoutube.com The reaction proceeds via nucleophilic addition of a hydroxide ion to the carbonyl carbon, forming a tetrahedral intermediate. quimicaorganica.org This is followed by the elimination of the ethoxide leaving group. The resulting carboxylic acid is immediately deprotonated by the base to form the carboxylate salt. quimicaorganica.org Acidification in a separate workup step is required to obtain the neutral carboxylic acid. operachem.com

Table 2: Typical Conditions for Ester Hydrolysis

| Reaction | Reagents | Primary Product | Key Feature |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., dil. HCl, H₂SO₄), Heat | Carboxylic Acid | Reversible Equilibrium |

Decarboxylation and Dealkoxycarbonylation Pathways

The structure of this compound, which is an ester with an electron-withdrawing group (cyano) at the α-carbon (or β-position relative to the ester carbonyl oxygen), makes it a prime candidate for Krapcho dealkoxycarbonylation. wikipedia.orgyoutube.com This reaction removes the entire ethoxycarbonyl group (-COOEt) and replaces it with a hydrogen atom, yielding 4-(cyanomethyl)isoquinoline.

The Krapcho reaction is typically performed by heating the substrate in a dipolar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), often with an added salt such as sodium chloride (NaCl) or lithium chloride (LiCl) and a small amount of water. wikipedia.orgsbq.org.br The mechanism involves an SN2 attack by the halide anion on the ethyl group of the ester, followed by decarboxylation of the resulting carboxylate intermediate. wikipedia.org This method is advantageous as it occurs under relatively neutral conditions, preserving other functional groups that might be sensitive to strong acids or bases. youtube.comsbq.org.br It provides a direct route to α-cyanomethyl arenes from the corresponding cyanoacetates.

Reactivity and Functionalization of the Isoquinoline Moiety in this compound

The isoquinoline ring itself can undergo various transformations, with the benzenoid ring being the primary site for electrophilic attack.

Electrophilic Aromatic Substitution on the Benzenoid Ring

Electrophilic aromatic substitution (EAS) on the isoquinoline ring system is a well-studied process. Under typical acidic conditions required for many EAS reactions (e.g., nitration, halogenation), the nitrogen atom of the pyridine ring is protonated. stackexchange.com This makes the pyridinium (B92312) ring strongly electron-deficient and highly deactivated towards electrophilic attack. stackexchange.comresearchgate.net

Consequently, electrophilic substitution occurs preferentially on the benzenoid ring. quimicaorganica.orgresearchgate.net The substitution pattern is analogous to that of naphthalene, with the major products being the 5- and 8-substituted isomers. quimicaorganica.orgstackexchange.comresearchgate.net The intermediates formed by attack at these positions are more stable as they allow the positive charge to be delocalized without disrupting the aromaticity of the other ring.

Nitration : Treatment of isoquinoline with a mixture of nitric acid and sulfuric acid yields a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline. stackexchange.com

Halogenation : Direct halogenation of isoquinoline also favors substitution at the 5- and 8-positions. However, specific methods have been developed for direct C4-halogenation, which typically proceed through a dearomatization-rearomatization sequence rather than a standard EAS mechanism. acs.org

Friedel-Crafts Reactions : Friedel-Crafts alkylation and acylation reactions are generally not effective on isoquinoline. electronicsandbooks.comquora.com The basic nitrogen atom coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃), deactivating the entire ring system and preventing the reaction. quora.com

For this compound, the substituent at the C4 position would further influence the regioselectivity of substitution on the benzenoid ring, although the strong directing effect of the protonated heterocyclic core generally dominates.

Table 3: Regioselectivity of Electrophilic Aromatic Substitution on Isoquinoline

| Reaction | Reagents | Major Product Positions | Rationale |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5- and 8- | Attack occurs on the activated benzenoid ring, avoiding the deactivated pyridinium ring. quimicaorganica.orgstackexchange.com |

| Halogenation | Br₂, Cl₂ | 5- and 8- | Similar to nitration, substitution favors the carbocyclic ring. acs.org |

Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring of the isoquinoline nucleus in this compound is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNA r) reactions. This reactivity is a general characteristic of pyridine and its derivatives. youtube.com The presence of the electron-withdrawing nitrogen atom polarizes the ring system, creating electrophilic sites, particularly at the C2 and C4 positions (ortho and para to the nitrogen, respectively). echemi.com

The mechanism of nucleophilic aromatic substitution on pyridines typically proceeds via an addition-elimination pathway. youtube.com A nucleophile attacks an electron-deficient carbon atom in the ring, leading to the formation of a high-energy, anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily broken in this step. echemi.com The stability of this intermediate is crucial and dictates the feasibility of the substitution. echemi.com For attack at the C2 and C4 positions, the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom through resonance, which provides significant stabilization. echemi.com This stabilization is not possible when the attack occurs at the C3 position. echemi.com Consequently, nucleophilic aromatic substitution on the pyridine ring of isoquinoline derivatives is strongly favored at the C2 and C4 positions. youtube.comechemi.com

In the context of this compound, while the C4 position is substituted, the C1 and C3 positions of the isoquinoline ring are analogous to the C2 and C4 positions of pyridine and are thus activated towards nucleophilic attack. However, direct S NAr reactions on the parent isoquinoline ring of this compound are less common without a suitable leaving group. The reaction is more frequently observed on halo-substituted pyridines and their derivatives, where a halide ion can act as a good leaving group. youtube.com For instance, 2- and 4-halopyridines readily react with nucleophiles like sodium methoxide (B1231860) to yield the corresponding substitution products. youtube.com

The reactivity can be further enhanced by quaternization of the isoquinoline nitrogen, which increases the electron deficiency of the ring system. rsc.org For example, N-methylpyridinium compounds with leaving groups at the 2- or 4-position show enhanced reactivity towards nucleophiles like piperidine. rsc.org The presence of additional electron-withdrawing groups, such as a cyano group on the ring, can also increase the rate of substitution. rsc.org

| Position of Attack | Stability of Anionic Intermediate | Reason for Stability/Instability | Favored/Disfavored |

| C2 (ortho) | High | Negative charge delocalized onto the electronegative nitrogen atom via resonance. echemi.com | Favored |

| C4 (para) | High | Negative charge delocalized onto the electronegative nitrogen atom via resonance. echemi.com | Favored |

| C3 (meta) | Low | Negative charge cannot be delocalized onto the nitrogen atom. echemi.com | Disfavored |

N-Oxidation of the Isoquinoline Nitrogen

The nitrogen atom in the isoquinoline ring of this compound possesses a lone pair of electrons that is not part of the aromatic sextet. This makes the nitrogen atom nucleophilic and susceptible to oxidation. nih.gov The N-oxidation of isoquinolines leads to the formation of isoquinoline N-oxides. nih.govsigmaaldrich.com

This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, MCPBA) or hydrogen peroxide in acetic acid. The resulting N-oxide functionality significantly alters the electronic properties and reactivity of the isoquinoline ring. The N-oxide group is a strong electron-withdrawing group, which further deactivates the ring towards electrophilic substitution but enhances its reactivity towards nucleophiles, particularly at the C1 position.

Moreover, isoquinoline N-oxides are valuable intermediates in their own right, serving as precursors for a variety of functionalized isoquinolines. For instance, they can undergo reactions like the Reissert-Henze reaction to introduce substituents at the C1 position. The formation of isoquinoline N-oxide from isoquinoline is a known metabolic transformation in humans. nih.gov

| Reactant | Oxidizing Agent | Product | Key Features of Product |

| Isoquinoline | Peroxy acids (e.g., MCPBA), Hydrogen peroxide | Isoquinoline N-oxide nih.govsigmaaldrich.com | Increased reactivity towards nucleophiles at C1, serves as an intermediate for further functionalization. |

| This compound | Peroxy acids (e.g., MCPBA), Hydrogen peroxide | Ethyl 2-cyano-2-(2-oxidoisoquinolin-2-ium-4-yl)acetate | Enhanced electrophilicity of the isoquinoline ring. |

C-H Functionalization and Alkylation of the Isoquinoline Ring

Direct C-H functionalization of heterocycles like isoquinoline represents a highly atom-economical approach to introduce molecular complexity. thieme-connect.de For isoquinolines, C-H functionalization can be directed to various positions, depending on the reaction conditions and catalysts employed.

One notable strategy for the C4-alkylation of isoquinolines involves a temporary dearomatization process. nih.gov A method has been described using benzoic acid as a nucleophilic reagent and vinyl ketones as electrophiles, which allows for the alkylation at the C4 position while retaining the aromaticity of the isoquinoline ring in the final product. nih.gov This particular method is advantageous as it does not necessitate pre-activation of the isoquinoline nitrogen. nih.gov The reaction is tolerant to a range of substituents on both the isoquinoline core and the vinyl ketone. nih.gov

Historically, access to C4-alkylated isoquinolines often relied on the de novo synthesis of an already substituted isoquinoline core or through cross-coupling reactions of pre-functionalized isoquinolines (e.g., C4-halo or boronate derivatives). nih.gov Other direct functionalization methods have included the reaction of a 1,2-dihydroisoquinoline (B1215523) intermediate (formed by reacting isoquinoline with a reducing agent like NaEt3BH) with electrophiles such as aryl aldehydes. nih.gov

The development of C-H functionalization reactions for electron-deficient heterocycles is of significant interest due to the prevalence of these motifs in pharmaceuticals. thieme-connect.de Recent advances have demonstrated that the inclusion of a hard nucleophile can facilitate an intramolecular rearrangement, leading to C-H functionalized products and overcoming the low reactivity of the parent heterocycle. thieme-connect.de

| Reaction Type | Reagents/Catalysts | Position of Functionalization | Key Features |

| C4-Alkylation | Benzoic acid, vinyl ketones | C4 | Retains aromaticity; does not require N-activation. nih.gov |

| C-H Functionalization | Iridium(III) catalysts | Various | Enables tandem annulation reactions. thieme-connect.de |

| Reductive Alkylation | Rhodium catalysts | C4 | Often requires an N-activating group. nih.gov |

| Cross-Coupling | Pre-functionalized isoquinolines (halo, boronate) | C4 | Requires multi-step synthesis of starting material. nih.gov |

Ring-Closing Reactions and Cyclizations Utilizing this compound as a Building Block

The presence of the active methylene group (alpha to both the cyano and ester groups) and the ester functionality in this compound makes it a valuable precursor for the synthesis of various heterocyclic systems through ring-closing reactions. The cyano and ester groups can participate in a wide range of cyclization reactions, often after initial reaction at the active methylene position.

For instance, ethyl cyanoacetate (B8463686) and its derivatives are widely used in the synthesis of pyridines, pyrimidines, and other heterocycles. researchgate.net In a typical scenario, the active methylene group can be deprotonated by a base to form a nucleophilic carbanion. This carbanion can then react with various electrophiles. The resulting intermediate, containing both a cyano and an ester group, can undergo intramolecular cyclization.

One common example is the Hantzsch pyridine synthesis and related reactions, where a β-ketoester (or a similar precursor) condenses with an aldehyde and ammonia (B1221849) or an ammonium salt. While this compound itself is not a β-ketoester, its derivatives or reaction products can be engineered to participate in similar cyclizations.

Furthermore, the cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, providing additional handles for cyclization. The ester group can undergo transesterification, hydrolysis, or amidation, also opening up pathways to new ring systems.

For example, the reaction of ethyl cyanoacetate with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyrazole (B372694) derivatives. researchgate.net Condensation with aminothiazole derivatives can yield N-(thiazol-2-yl)cyanoacetamide compounds. researchgate.net Intramolecular cyclization of β-oxonitriles, which can be derived from compounds like this compound, can lead to the formation of fused ring systems under either acidic or basic conditions. mdpi.com

| Reactant(s) | Reaction Type | Resulting Heterocycle | Reference Example |

| Ethyl cyanoacetate, Hydrazine hydrate | Condensation/Cyclization | Pyrazole derivative | researchgate.net |

| Ethyl cyanoacetate, 2-Aminothiazole derivative | Condensation | N-(thiazol-2-yl)cyanoacetamide | researchgate.net |

| β-Oxonitrile derivative | Intramolecular Cyclization (Base-catalyzed) | A-pentacyclic cyano-enone | mdpi.com |

| β-Oxonitrile derivative | Intramolecular Cyclization (Acid-catalyzed) | Fused cyano-pyran-3-one ring | mdpi.com |

Advanced Spectroscopic and Crystallographic Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

High-resolution NMR spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. For Ethyl 2-cyano-2-(isoquinolin-4-yl)acetate, a full suite of 1D (¹H and ¹³C) and 2D NMR experiments would be essential for assigning every proton and carbon atom.

The structure of this compound contains several distinct spin systems: the substituted isoquinoline (B145761) ring, the ethyl ester group, and a methine proton at the chiral center. The chemical shifts for the isoquinoline portion are influenced by the electron-withdrawing imine nitrogen. thieme-connect.de The ¹H NMR spectrum of unsubstituted isoquinoline shows characteristic signals for H1 and H3 in the downfield region (9.22 and 8.52 ppm, respectively), with other aromatic protons appearing between 7.5 and 8.2 ppm. chemicalbook.com The ¹³C NMR spectrum of isoquinoline shows corresponding signals for C1 and C3 at 152.7 and 143.2 ppm. cdnsciencepub.com These values serve as a basis for predicting the spectral data for the target molecule.

Predicted ¹H and ¹³C NMR Data

The following tables outline the predicted chemical shifts for this compound, based on data from its constituent fragments.

Table 1: Predicted ¹H NMR Chemical Shifts (Predicted for CDCl₃ solvent)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| H1, H3 (Isoquinoline) | 9.0 - 9.3 | s, d | H1 and H3 are typically the most downfield protons in the isoquinoline system. |

| Aromatic H (Isoquinoline) | 7.6 - 8.5 | m | Protons on the benzo-fused ring of the isoquinoline moiety. |

| CH (Methine) | 5.0 - 5.5 | s | A single proton at the chiral center, connecting the isoquinoline and cyanoacetate (B8463686) groups. |

| OCH₂ (Ethyl) | 4.2 - 4.4 | q | Methylene (B1212753) protons of the ethyl ester, split by the adjacent methyl group. |

Table 2: Predicted ¹³C NMR Chemical Shifts (Predicted for CDCl₃ solvent)

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=O (Ester) | 165 - 168 | Carbonyl carbon of the ethyl ester group. |

| Aromatic C (Isoquinoline) | 125 - 155 | Carbon atoms of the isoquinoline ring system. |

| C≡N (Nitrile) | 115 - 118 | Carbon of the cyano group. |

| OCH₂ (Ethyl) | 62 - 65 | Methylene carbon of the ethyl ester. |

| CH (Methine) | 45 - 50 | Carbon at the chiral center. |

While 1D NMR provides initial data, 2D NMR experiments are required for the complete and unambiguous assignment of the complex aromatic signals of the isoquinoline ring and to confirm the connectivity between the substituent and the ring.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings (³JHH). It would be crucial for tracing the connectivity of the protons within the benzo-fused portion of the isoquinoline ring (e.g., H5-H6-H7-H8) and confirming the coupling between the -CH₂- and -CH₃ protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively assign the carbon signals based on the already assigned proton signals, for example, linking the quartet at ~4.3 ppm to the methylene carbon at ~63 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (2-3 bond) correlations between protons and carbons. This would be the key experiment to confirm the point of attachment, showing a correlation between the methine proton (CH) and the C4 carbon of the isoquinoline ring, as well as with the carbonyl (C=O) and nitrile (C≡N) carbons.

Solid-State NMR (ssNMR) is a powerful technique for studying molecules in their solid form. It provides information on molecular conformation and packing that is lost in solution-state NMR. For this compound, ssNMR could be used to investigate potential polymorphism (the existence of different crystal forms) and to determine the molecular conformation in the crystalline state, which can then be compared with data from X-ray crystallography.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. The spectrum of this compound is expected to show distinct peaks corresponding to its key functionalities. rsc.org

Nitrile (C≡N) Stretch: The cyano group gives rise to a sharp, medium-intensity absorption in the range of 2260-2240 cm⁻¹. This is a highly characteristic peak with a quiet background, making it easy to identify. researchgate.net

Ester Group (C=O and C-O): The ester functionality will produce two prominent stretching bands. The carbonyl (C=O) stretch is a very strong absorption typically found between 1750-1735 cm⁻¹ for aliphatic esters. orgchemboulder.comspectroscopyonline.com Additionally, two C-O stretching bands are expected in the 1300-1000 cm⁻¹ region. orgchemboulder.com

Isoquinoline Ring: The aromatic isoquinoline ring will exhibit multiple bands. C=C and C=N stretching vibrations will appear in the 1620-1450 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C-H out-of-plane bending vibrations will be visible in the 900-675 cm⁻¹ fingerprint region.

Aliphatic C-H Bonds: The ethyl group will show C-H stretching vibrations in the 3000-2850 cm⁻¹ range. researchgate.net

Table 3: Predicted Principal Vibrational Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Cyano (-C≡N) | Stretching | 2260 - 2240 | Medium, Sharp |

| Ester Carbonyl (-C=O) | Stretching | 1750 - 1735 | Strong |

| Ester C-O | Stretching | 1300 - 1000 | Strong (two bands) |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H | Stretching | 3000 - 2850 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. For this compound (C₁₄H₁₂N₂O₂), the calculated monoisotopic mass is 240.089878 Da. epa.gov HRMS would be expected to measure this value to within 5 ppm, confirming the molecular formula.

Beyond molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. Under electron ionization (EI), the molecular ion ([M]⁺˙) would be formed, followed by fragmentation into smaller, stable ions. A plausible fragmentation pathway would include:

Loss of an ethoxy radical (•OC₂H₅): [M - 45]⁺, leading to a fragment at m/z 195.0558.

Loss of the ethyl group (•C₂H₅): [M - 29]⁺, resulting in a fragment at m/z 211.0664.

Formation of the acylium ion: Cleavage of the C-O single bond of the ester can lead to the formation of [CH(CN)(Isoquinoline)]C=O⁺, which would also have an m/z of 195.0558.

Fragmentation of the isoquinoline ring: Characteristic losses associated with the isoquinoline nucleus, such as the loss of HCN.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons in conjugated systems. The principal chromophore in this compound is the aromatic isoquinoline ring. Unsubstituted isoquinoline exhibits a UV absorption profile similar to quinoline (B57606) and naphthalene, with characteristic π→π* transitions. thieme-connect.de It typically shows absorption maxima (λₘₐₓ) around 217 nm, 266 nm, and 317 nm. thieme-connect.de Substitution on the ring can cause a bathochromic (red) or hypsochromic (blue) shift of these absorptions. The attachment of the cyanoacetate group at the C4 position is expected to slightly modify this absorption profile, providing a characteristic spectrum for the compound.

X-ray Crystallography for Absolute Configuration and Molecular Conformation Determination

Single-crystal X-ray crystallography is the most powerful technique for the absolute determination of a molecule's three-dimensional structure in the solid state. eurjchem.com If a suitable single crystal of this compound could be grown, this method would provide precise data on:

Molecular Connectivity: Unambiguously confirming the atomic connections.

Absolute Configuration: Determining the stereochemistry (R or S) at the chiral center (the methine carbon).

Conformation: Revealing the preferred spatial arrangement of the isoquinoline ring relative to the cyanoacetate substituent, including key torsion angles.

Bond Lengths and Angles: Providing precise measurements of all bond lengths and angles.

Intermolecular Interactions: Elucidating how the molecules pack in the crystal lattice, revealing any hydrogen bonding, π-stacking, or other non-covalent interactions.

While a crystal structure for the title compound is not publicly available, analysis of related structures, such as other cyanoacetate derivatives, shows that such analyses provide definitive structural proof. researchgate.netnih.gov

Table 4: Data Obtainable from a Hypothetical X-ray Crystallography Study

| Parameter | Information Provided |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell (e.g., P2₁/c) |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Key Bond Lengths | C=O, C≡N, C-C, C-N bond distances |

| Key Bond Angles | Angles around the chiral center and within the rings |

| Torsion Angles | Orientation of the ethyl group and isoquinoline ring |

Advanced Applications and Role As a Synthetic Intermediate in Materials and Chemical Research

Utilization of Ethyl 2-cyano-2-(isoquinolin-4-yl)acetate in the Synthesis of Complex Heterocyclic Systems

The unique combination of a bulky isoquinoline (B145761) moiety and a reactive α-cyano-α-carboethoxy group makes this compound a prime candidate for constructing more elaborate heterocyclic frameworks. Its reactivity is centered around the active methylene (B1212753) group, the cyano group, and the potential for reactions involving the isoquinoline ring itself.

Synthesis of Fused Polycyclic Aromatic Compounds

While direct research detailing the use of this compound in the synthesis of large, all-carbon fused polycyclic aromatic compounds (PAHs) is not extensively documented, its structural components are relevant to the synthesis of fused aza-polycyclic systems. A notable application in this area is the synthesis of cyano-substituted pyrrolo[2,1-a]isoquinoline (B1256269) derivatives. nih.gov This process involves the [3+2] cycloaddition reaction between an isoquinolinium ylide and an alkene like fumaronitrile. nih.gov The isoquinolinium ylide, which acts as a 1,3-dipole, can be generated from a suitable isoquinoline precursor. The resulting products are complex fused systems where a pyrrole (B145914) ring is annulated to the isoquinoline core. nih.gov

The general strategy involves the in situ generation of an isoquinolinium ylide from an N-phenacylisoquinolinium bromide salt in the presence of a base. This ylide then reacts with a dipolarophile. In one study, this methodology led to the formation of 1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline scaffolds. nih.gov Interestingly, under certain conditions, such as with an excess of base, the initial cycloadduct can undergo further reactions like the elimination of a cyano group followed by oxidative aromatization to yield a more stable, fully aromatic fused system. nih.gov

This approach highlights the potential of isoquinoline derivatives to serve as foundational units for building fused heterocyclic systems that are of interest for their potential biological activities and electronic properties.

Preparation of Nitrogen-Containing Heterocycles

This compound is a prime starting material for a variety of nitrogen-containing heterocycles due to the reactivity of its functional groups. researchgate.netwikipedia.org The active methylene group, flanked by the electron-withdrawing cyano and ester groups, can participate in condensation reactions. wikipedia.org Furthermore, the cyano and ester groups themselves can be transformed or incorporated into new heterocyclic rings.

A key application lies in its role as a building block for more complex isoquinoline derivatives through substitution reactions. evitachem.com The versatility of the related compound, ethyl cyanoacetate (B8463686), is well-established in the synthesis of a wide array of heterocycles, including pyridones, pyrimidines, and pyrazoles. researchgate.netwikipedia.orgsciforum.net For instance, ethyl cyanoacetate reacts with aldehydes, ketones, and ammonium (B1175870) acetate (B1210297) to form substituted 2-pyridones. sciforum.net It can also be used to synthesize 1,2,4-triazoles and pyrrolo-[1,2-c]pyrimidines. rsc.org These established reactions for ethyl cyanoacetate suggest analogous reactivity for this compound, allowing for the introduction of the isoquinoline moiety into a diverse range of heterocyclic systems.

The general synthetic utility is summarized in the table below, showcasing the types of heterocycles that can be generated from ethyl cyanoacetate, and by extension, are likely accessible from its isoquinoline-substituted counterpart.

| Starting Material | Reagents | Resulting Heterocycle | Reference |

| Ethyl cyanoacetate | Aromatic aldehydes, acetophenone (B1666503) derivatives, ammonium acetate | 2-Pyridones | sciforum.net |

| Ethyl cyanoacetate | N-formylglycine, triphosgene (B27547) (in situ formation of ethyl isocyanoacetate) | 1,2,4-Triazoles, Pyrrolo-[1,2-c]pyrimidines | rsc.org |

| Isoquinolinium ylides | Fumaronitrile | Pyrrolo[2,1-a]isoquinolines | nih.gov |

| Ethyl cyanoacetate | Chalcones | 2-Oxo-4,6-diaryl-1,2-dihydropyridine-3-carbonitrile | researchgate.net |

Applications in Materials Science Research

The incorporation of the isoquinoline nucleus into larger molecular structures is a strategy for developing new materials with interesting optical and electronic properties. This compound serves as a key entry point for such materials.

Development of Organic Semiconductors and Electronic Materials Precursors

The development of novel organic materials for electronic devices is a rapidly growing field of research. researchgate.net Polycyclic aromatic hydrocarbons and extended π-conjugated systems containing heterocyclic moieties are of particular interest for their potential as charge transport materials. researchgate.net While direct application of this compound in organic semiconductors has not been specifically reported, its structure is relevant. The fusion of heterocyclic rings, such as in the thieno[3,2-f]isoquinolines, can produce materials with promising opto-electronic properties due to the conjugation of electron-deficient (pyridine-like) and electron-rich (thiophene) rings. conicet.gov.ar The synthesis of such fused systems often begins with functionalized isoquinolines. Therefore, this compound represents a potential precursor for creating larger, conjugated molecules suitable for investigation as organic semiconductors.

Design of Ligands for Coordination Polymers and Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov The properties of MOFs are highly dependent on the nature of the organic linker. Ligands containing nitrogen heterocycles and other functional groups are widely used in MOF synthesis. The isoquinoline moiety, being a nitrogen-containing heterocycle, can act as a coordination site for metal ions.

Although the direct use of this compound as a ligand in MOF synthesis is not yet a focus of published research, its derivative, isoquinoline-4-carboxylic acid, which can be obtained via hydrolysis of the ester and cyano groups, is a potential candidate. The carboxylate group is a very common coordinating group in MOF chemistry. The combination of the nitrogen atom of the isoquinoline ring and a carboxylate group would make it a heteroditopic ligand, capable of forming complex and potentially porous coordination polymers.

Fluorescent Probe and Luminescent Material Development

Isoquinoline and its derivatives are known to exhibit fluorescent properties, making them attractive scaffolds for the development of fluorescent probes and luminescent materials. mdpi.com The electronic and optical properties of isoquinoline derivatives are a subject of ongoing study. mdpi.com

Research on various isoquinoline derivatives has shown that their absorption and emission spectra are highly dependent on their chemical structure. mdpi.com For example, studies on isoquinoline-3-amine derivatives have demonstrated their potential as fluorophores. mdpi.com A study of different substituted isoquinolines revealed that emission maxima can range from the near-ultraviolet to the visible region, with quantum yields being sensitive to the substituents. mdpi.com For instance, 1-(isoquinolin-3-yl)azetidin-2-one showed a high fluorescence quantum yield. mdpi.com

The presence of the cyano group in this compound can also influence its photophysical properties. Cyano-substituted aromatic compounds are often studied for their luminescent characteristics. researchgate.netnih.gov Theoretical studies on other fluorescent molecules have shown that the introduction of cyano groups can significantly affect the excited-state intramolecular proton transfer (ESIPT) process and luminescent features.

The following table summarizes the fluorescent properties of some reported isoquinoline derivatives, illustrating the potential of this class of compounds in luminescent material development.

| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φf) | Reference |

| 1-(Isoquinolin-3-yl)azetidin-2-one | 269 | 328 | 0.963 | mdpi.com |

| 1-(Isoquinolin-3-yl)pyrrolidin-2-one | 272 | 332 | 0.380 | mdpi.com |

| 1-(Isoquinolin-3-yl)piperidin-2-one | 273 | 331 | 0.301 | mdpi.com |

| 1-(Isoquinolin-3-yl)-3-(4-nitrophenyl)imidazolidin-2-one | 350 | No emission | - | mdpi.com |

Given these findings, this compound and its derivatives are promising candidates for the design of new fluorescent materials, where the isoquinoline core acts as the primary fluorophore and the cyano and ester groups can be used to modulate the photophysical properties or to link the molecule to other systems.

Catalytic Applications of Derivatives of this compound (if focused on chemical transformations)

The isoquinoline scaffold is a prominent feature in many catalysts and ligands for a variety of chemical transformations. bohrium.comresearchgate.net Derivatives of "this compound" are poised to contribute to this field, primarily through the strategic modification of the parent molecule to create ligands for metal-catalyzed reactions or to act as organocatalysts.

The nitrogen atom of the isoquinoline ring can act as a coordination site for transition metals. By modifying the ester or cyano groups, or by introducing other functional groups onto the isoquinoline ring, derivatives can be synthesized to act as bidentate or polydentate ligands. These ligands can then form stable and catalytically active complexes with a range of transition metals such as rhodium, iridium, palladium, and copper. bohrium.comrsc.org

For instance, derivatives of isoquinoline carboxylic acids have been successfully used to prepare oxorhenium(V) complexes. rsc.org These complexes have demonstrated catalytic activity in the epoxidation of olefins, such as cyclooctene. rsc.org A hypothetical derivative of "this compound," where the ester is hydrolyzed to a carboxylic acid, could potentially form similar metal complexes with catalytic properties.

Furthermore, the C-4 position of the isoquinoline ring, where the cyanoacetate group is attached, is a site that can be readily functionalized. nih.govacs.orgresearchgate.net This allows for the introduction of various substituents that can influence the steric and electronic properties of the molecule, thereby tuning the catalytic activity and selectivity of its metal complexes.

The following table outlines potential catalytic transformations where derivatives of "this compound" could be employed, based on the known reactivity of similar isoquinoline compounds.

| Potential Catalytic Application | Type of Derivative | Catalytic Role | Relevant Research on Analogous Systems |

| Asymmetric Hydrogenation | Chiral phosphine (B1218219) or amine derivatives | Ligand for transition metals (e.g., Rh, Ru) | Isoquinoline-based ligands are known to be effective in asymmetric catalysis. |

| Cross-Coupling Reactions | Phosphine-substituted derivatives | Ligand for palladium or nickel catalysts | The isoquinoline nitrogen can coordinate to the metal center, influencing the catalytic cycle. |

| Epoxidation of Alkenes | Carboxylic acid or diol derivatives | Ligand for rhenium or manganese complexes | Oxorhenium(V) complexes of isoquinoline carboxylic acids are active epoxidation catalysts. rsc.org |

| C-H Activation/Functionalization | Derivatives with directing groups | Ligand to direct metal catalysts to specific C-H bonds | The isoquinoline moiety itself can act as a directing group in transition metal-catalyzed C-H functionalization reactions. researchgate.net |

It is important to note that while the potential for catalytic applications of "this compound" derivatives is significant, detailed experimental studies are required to fully realize and characterize their catalytic capabilities. The development of synthetic routes to these derivatives and the subsequent evaluation of their performance in various chemical transformations will be a key area of future research.

Future Research Directions and Emerging Trends

Development of Novel Sustainable and Efficient Synthetic Routes for Ethyl 2-cyano-2-(isoquinolin-4-yl)acetate

The development of environmentally benign and efficient methods for synthesizing key chemical intermediates is a cornerstone of modern chemistry. For this compound, future research is anticipated to focus on greener synthetic strategies that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions or the use of toxic solvents. Future methodologies could explore the use of nanocatalysts, such as nano-Fe3O4, which has been shown to be effective in the synthesis of other ethyl cyanoacetate (B8463686) derivatives. oiccpress.com The application of such magnetic nanoparticles would allow for easy catalyst recovery and reuse, aligning with the principles of green chemistry. Another promising area is the use of biodegradable solvents like polyethylene (B3416737) glycol (PEG)-400 in combination with transition-metal catalysts, such as Ruthenium(II), which has been successfully employed for the synthesis of the isoquinoline (B145761) ring itself. niscpr.res.in The exploration of solvent-free reaction conditions, which have proven effective for synthesizing related isoquinoline derivatives, also presents a viable and sustainable alternative. thieme-connect.comnih.gov

Exploration of this compound in Flow Chemistry Methodologies

Flow chemistry has emerged as a transformative technology in chemical synthesis, offering advantages such as improved safety, scalability, and reaction control. springerprofessional.demdpi.com The application of flow chemistry to the synthesis of this compound and its derivatives is a significant area for future investigation. Continuous-flow reactors can enable precise control over reaction parameters like temperature, pressure, and reaction time, often leading to higher yields and purities. mdpi.com

Integration of this compound into Polymer Chemistry

The unique structural features of this compound, namely the reactive cyano and ester groups, make it a potential candidate for incorporation into polymer chains. While research in this specific area is nascent, the broader field of cyanate (B1221674) ester resins offers a glimpse into the possibilities. Cyanate esters are known to undergo polymerization to form high-performance thermosetting polymers with desirable properties such as high thermal stability. nih.govgoogle.comecust.edu.cn

Future studies could investigate the reactivity of the cyano group of this compound in polymerization reactions. This could involve copolymerization with other monomers to create novel polymers with tailored properties. The presence of the isoquinoline moiety could impart specific characteristics to the resulting polymer, such as fluorescence or altered solubility. Blending this compound with existing polymer systems, like epoxy resins, could also be explored to modify their properties. polymerinnovationblog.com

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring and Mechanistic Insights

A thorough understanding of reaction mechanisms is crucial for process optimization and the development of more efficient synthetic routes. Advanced spectroscopic techniques that allow for in-situ and real-time monitoring of chemical reactions are powerful tools in this regard. mt.comspectroscopyonline.com

For the synthesis of this compound, techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy could be employed to track the concentration of reactants, intermediates, and products throughout the course of the reaction. mt.com This would provide valuable kinetic data and help to identify transient intermediates, offering a deeper understanding of the reaction pathway. fu-berlin.deresearchgate.net Such mechanistic insights are invaluable for optimizing reaction conditions to maximize yield and minimize byproduct formation.

High-Throughput Experimentation (HTE) for Reaction Discovery and Optimization

High-Throughput Experimentation (HTE) has revolutionized the process of catalyst and reaction discovery by enabling the rapid screening of a large number of experimental conditions in parallel. numberanalytics.com This approach can be strategically applied to the synthesis of this compound to accelerate the identification of optimal reaction parameters.

Future research could utilize HTE to screen various catalysts, solvents, bases, and temperature conditions for the key synthetic steps. nih.gov For instance, in a potential alkylation step to introduce the cyanoacetate moiety, HTE could be used to rapidly identify the most effective catalyst and reaction conditions from a large library of possibilities. nih.govmpg.de This would significantly reduce the time and resources required for process development compared to traditional one-at-a-time experimentation.

Synergistic Experimental and Computational Approaches for Comprehensive Understanding

The combination of experimental studies with computational chemistry provides a powerful and comprehensive approach to understanding chemical reactivity and reaction mechanisms. acs.org Density Functional Theory (DFT) calculations, for example, can be used to model reaction pathways, calculate the energies of transition states and intermediates, and predict the outcomes of reactions. researchgate.netacs.orgrsc.org

For this compound, a synergistic approach could involve experimental investigation of a reaction, coupled with DFT calculations to elucidate the detailed mechanism. researchgate.netresearchgate.net This could help to explain observed regioselectivity, predict the effect of different substituents, and guide the design of more efficient catalysts and reaction conditions. Such a combined approach fosters a deeper understanding of the fundamental chemical principles governing the synthesis and reactivity of this molecule.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.